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molecular formula C10H11ClN2O5S B8514150 2-(2-BOC-AMINO-5-CHLOROTHIAZOL-4-YL)-2-OXOACETIC ACID

2-(2-BOC-AMINO-5-CHLOROTHIAZOL-4-YL)-2-OXOACETIC ACID

Cat. No. B8514150
M. Wt: 306.72 g/mol
InChI Key: PXRFNCNIHPRBOT-UHFFFAOYSA-N
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Patent
US09340556B2

Procedure details

To a suspention of 2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid (23.5 g, 86 mmol) in 1,4-Dioxane (200 mL) was added NCS (12.22 g, 91 mmol) portionwise. The mixture was stirred at 40° C. for 2.5 h. The mixture was cooled to r.t. and filtered to remove the insoluable material. The filtrate was concentrated under vacuum. The residue was taken with Et2O and filtered. The filtrate was diluted with EtOAc and washed with water and brine. The organic solution was dried over sodium sulfate, filtered and concentrated. To the oily residue was added n-hexane and Et2O, and the mixture was concentrated in vacuo. After trituration, 2-(2-((tert-butoxycarbonyl)amino)-5-chlorothiazol-4-yl)-2-oxoacetic acid (22.8 g, 74.3 mmol, 86% yield) was obtained as a light yellow solid. LCMS: (M+Na)+: 329.0.
Quantity
23.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][CH:11]=[C:12]([C:14](=[O:18])[C:15]([OH:17])=[O:16])[N:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1C(=O)N([Cl:26])C(=O)C1>O1CCOCC1>[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][C:11]([Cl:26])=[C:12]([C:14](=[O:18])[C:15]([OH:17])=[O:16])[N:13]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1SC=C(N1)C(C(=O)O)=O
Name
Quantity
12.22 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to r.t.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the insoluable material
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted with EtOAc
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the oily residue was added n-hexane and Et2O
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=C(N1)C(C(=O)O)=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 74.3 mmol
AMOUNT: MASS 22.8 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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